Diethyl benzyliminodiacetate

Description

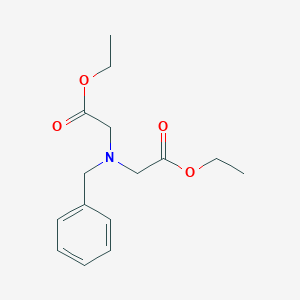

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-[benzyl-(2-ethoxy-2-oxoethyl)amino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4/c1-3-19-14(17)11-16(12-15(18)20-4-2)10-13-8-6-5-7-9-13/h5-9H,3-4,10-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIZZJSBSOJLOQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN(CC1=CC=CC=C1)CC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10412130 | |

| Record name | Diethyl benzyliminodiacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10412130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17136-37-7 | |

| Record name | Diethyl benzyliminodiacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10412130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl benzyliminodiacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Diethyl Benzyliminodiacetate and Its Precursors

Classical Esterification and Alkylation Approaches

Traditional methods for synthesizing diethyl benzyliminodiacetate rely on well-understood esterification and alkylation reactions. These approaches are often favored for their reliability and the accessibility of starting materials.

A primary and direct method for preparing this compound involves the reaction between benzylamine (B48309) and ethyl chloroacetate (B1199739). mjcce.org.mk In this N-alkylation reaction, two molecules of ethyl chloroacetate react with one molecule of benzylamine. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid formed as a byproduct.

One specific protocol involves adding benzylamine to a mixture of potassium carbonate in acetonitrile (B52724) under a nitrogen atmosphere. After a brief period of stirring, ethyl chloroacetate is added dropwise, and the mixture is refluxed for an extended period, such as 48 hours. mjcce.org.mk Following the reaction, the product is isolated through an aqueous workup and extraction with an organic solvent like ethyl acetate. mjcce.org.mk Another variation uses ethyl bromoacetate (B1195939) and triethylamine (B128534) as the base in a similar procedure. journals.co.za

| Reactants | Reagents & Solvents | Conditions | Product | Reference |

| Benzylamine, Ethyl Chloroacetate | Potassium Carbonate, Acetonitrile | Reflux, 48 hours | This compound | mjcce.org.mk |

| Benzylamine, Ethyl Bromoacetate | Triethylamine | Reflux, 18 hours | This compound | journals.co.za |

An alternative classical approach is the N-alkylation of a pre-formed secondary amine, diethyl iminodiacetate (B1231623), with a benzylating agent. This method separates the ester formation from the N-benzylation step. The reaction involves the nucleophilic attack of the nitrogen atom of diethyl iminodiacetate on benzyl (B1604629) bromide.

A documented procedure for this synthesis involves reacting diethyl iminodiacetate with benzyl bromide in the presence of potassium carbonate as the base and N,N-dimethyl-formamide (DMF) as the solvent. The reaction is conducted at a moderately elevated temperature of 70°C to facilitate the substitution. chemicalbook.com

| Reactants | Reagents & Solvents | Conditions | Product | Reference |

| Diethyl Iminodiacetate, Benzyl Bromide | Potassium Carbonate, N,N-dimethyl-formamide | 70°C | This compound | chemicalbook.com |

Alternative Synthetic Pathways and Optimization Studies

Beyond the classical routes, other synthetic strategies have been employed, sometimes leading to the formation of this compound or its precursors as part of more complex molecular constructions.

Diethyl oxalate (B1200264) serves as a key reagent in condensation reactions to build more complex heterocyclic structures starting from this compound. mjcce.org.mkthieme-connect.de In a Claisen-type condensation, this compound can be reacted with diethyl oxalate in a basic medium to form diethyl 1-benzyl-3,4-dihydroxy-1H-pyrrole-2,5-dicarboxylate. mjcce.org.mk This reaction demonstrates a pathway where this compound acts as a precursor for constructing pyrrole-based compounds. Although this is not a direct synthesis of this compound itself, it highlights its utility and the types of reactions it undergoes. A similar condensation has been reported with the methyl ester analogue, dimethyl N-benzyliminodiacetate. thieme-connect.de

The synthesis of precursors for related iminodiacetate esters can involve reagents like 2,2-diethoxyethylamine. journals.co.zanih.gov While not directly leading to this compound, this pathway is crucial for creating structural analogs. For instance, diethyl N-(2,2-diethoxyethyl)-iminodiacetate has been synthesized and subsequently used in reactions. journals.co.za This precursor is then reacted with a diamine, such as N,N-dimethylethylenediamine, in refluxing ethanol (B145695) to generate more complex ligands. journals.co.za This demonstrates a modular approach where the N-substituent on the iminodiacetate core can be varied starting from different primary amines.

In the synthesis of more complex molecules, such as macrocycles, this compound can be a key starting material, and its derivatives can sometimes be observed as byproducts. For example, during the preparation of 4-benzyl-1,4,7,10-tetraazacyclododecane-2,6-dione via the reaction of diethylenetriamine (B155796) with diethyl N-benzyliminodiacetate, a dimeric macrocycle was isolated as a byproduct in a 5% yield. researchgate.net Furthermore, in a related synthesis of diethyl 2,2'-(benzylazanediyl)diacetate from benzylamine and ethyl bromoacetate with potassium carbonate as the base, a byproduct resulting from the formal insertion of carbon dioxide was identified. researchgate.net This highlights the potential for unexpected side reactions under certain conditions.

Mechanistic Investigations of this compound Synthesis

The synthesis of this compound from benzylamine and an ethyl haloacetate proceeds through a nucleophilic substitution reaction. The mechanism can be described as follows:

Nucleophilic Attack: The nitrogen atom of benzylamine, possessing a lone pair of electrons, acts as a nucleophile and attacks the electrophilic carbon atom of the ethyl haloacetate (the carbon bonded to the halogen). This results in the displacement of the halide ion (Cl⁻ or Br⁻) and the formation of an N-substituted glycine (B1666218) ester intermediate, N-benzylglycine ethyl ester.

Second Alkylation: The newly formed secondary amine, N-benzylglycine ethyl ester, is also nucleophilic. It undergoes a second, similar nucleophilic substitution reaction with another molecule of ethyl haloacetate. This second alkylation step results in the formation of the tertiary amine, this compound.

The reaction is facilitated by a base, which serves to neutralize the hydrohalic acid (HCl or HBr) produced in each alkylation step. This prevents the protonation of the amine, which would render it non-nucleophilic and halt the reaction.

The cleavage of the α-C-H bond is considered the slow step in the oxidation of substituted benzyldimethylamines by bromine, a reaction that shares some mechanistic similarities with aspects of amine chemistry. cdnsciencepub.com While not a direct study of the synthesis of this compound, this finding provides insight into the reactivity of benzylamines in related transformations.

Green Chemistry Principles in this compound Synthesis Research

The application of green chemistry principles to the synthesis of this compound and related compounds is an area of growing interest, aiming to develop more environmentally benign and sustainable processes. nih.gov Key areas of focus include the use of greener solvents, alternative catalysts, and processes that are inherently safer and produce less waste. nih.govmatanginicollege.ac.in

One example of a greener approach in a related synthesis is the production of disodium (B8443419) iminodiacetate (DSIDA), a key intermediate for the herbicide Roundup. The traditional Strecker process involves hazardous reagents like hydrogen cyanide and generates significant waste. matanginicollege.ac.in A greener alternative developed by Monsanto utilizes the copper-catalyzed dehydrogenation of diethanolamine. This process uses less toxic and volatile raw materials and is inherently safer due to the endothermic nature of the dehydrogenation reaction, which prevents runaway reactions. matanginicollege.ac.in

While specific research on the green synthesis of this compound is not extensively detailed in the provided results, general principles of green chemistry can be applied. These include:

Use of Greener Solvents: Replacing hazardous solvents with more environmentally friendly alternatives, such as water or supercritical fluids like CO2, is a core principle of green chemistry. nih.gov

Catalysis: The use of efficient and recyclable catalysts can reduce energy consumption and waste. nih.gov For instance, solid catalysts can simplify product separation and catalyst recovery. nih.gov

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a key goal.

Safer Reagents: Substituting toxic and hazardous reagents with safer alternatives is crucial. For example, the use of urea (B33335) as a carbonyl source is a greener alternative to phosgene (B1210022) in the synthesis of N-substituted carbamates. rsc.org

Reactivity and Transformational Chemistry of Diethyl Benzyliminodiacetate

Cycloaddition and Aromatization Reactions Involving Diethyl Benzyliminodiacetate Derivatives

The unique structural features of this compound make it an excellent precursor for the construction of complex heterocyclic systems through cycloaddition and subsequent aromatization reactions. These transformations are pivotal in generating novel molecular scaffolds with potential applications in medicinal chemistry and materials science.

Molecular Iodine Induced Cascade Reactions

Molecular iodine has emerged as a mild and effective reagent for promoting cascade reactions involving this compound derivatives. These reactions often proceed through a 1,3-dipolar cycloaddition followed by an oxidative aromatization sequence. rsc.org This methodology provides a rapid and efficient pathway to construct biologically significant compounds that feature a quinone structure. rsc.org The reaction is believed to proceed via the formation of an iminium ion intermediate, induced by the molecular iodine. rsc.org

A notable application of this is the synthesis of 2-substituted benzo[f]isoindole-1,3-dicarboxylates. rsc.org In a typical reaction, diethyl N-substituted iminodiacetates react with quinones in the presence of iodine and a base, such as DBU, at reflux temperature under air. rsc.org However, when diethyl N-benzyl iminodiacetate (B1231623) was used under these optimal conditions, only trace amounts of the desired product were observed. rsc.org This suggests that the nature of the N-substituent on the iminodiacetate plays a crucial role in the outcome of the reaction.

Formation of Heterocyclic Scaffolds (e.g., Pyrrole-based Ligands, Benzo[f]isoindoles)

This compound is a key building block for the synthesis of various heterocyclic scaffolds, including pyrrole-based ligands and benzo[f]isoindoles. mjcce.org.mknih.gov

The synthesis of novel pyrrole-based ligands can be achieved through the condensation of diethyl N-benzyl iminodiacetate with diethyl oxalate (B1200264) in a basic medium. mjcce.org.mk This reaction yields diethyl 1-benzyl-3,4-dihydroxy-1H-pyrrole-2,5-dicarboxylate, which can be further derivatized to create sophisticated ligands for metal complexes, such as those involving palladium(II). mjcce.org.mkresearchgate.netresearchgate.net These pyrrole-containing compounds are of significant interest due to their diverse biological activities. researchgate.netresearchgate.net

Furthermore, this compound derivatives are instrumental in the synthesis of benzo[f]isoindoles. nih.govconsensus.app An iodine-induced 1,3-dipolar cycloaddition reaction between N-substituted amino esters and quinones provides an efficient route to benzo[f]isoindole-1,3-dicarboxylates. nih.gov This transformation is significant as the benzo[f]isoindole core is present in natural products with important biological activities. nih.gov Alternative synthetic strategies for benzo[f]isoindole-4,9-diones have also been developed, starting from precursors like 2,3-bis(bromomethyl)-1,4-dimethoxynaphthalene and primary amines. consensus.app

Reactions Leading to Macrocyclic Architectures

The reactivity of this compound also extends to the formation of complex macrocyclic structures, which are of great interest in fields such as supramolecular chemistry and drug discovery.

Formation of Dimeric Macrocycles as Byproducts

In some instances, the synthesis involving derivatives of this compound can lead to the unexpected formation of dimeric macrocycles as byproducts. researchgate.net For example, during attempts to synthesize other target molecules, dimeric macrocycles containing two selenide (B1212193) and two disulfide moieties in rings ranging from 18- to 26-membered have been isolated. nih.gov These macrocyclic dimers have shown potent antioxidant activity. nih.gov Another approach involves visible light-mediated [2+2]-cycloadditions to form macrocyclic dimers, including up to 30-membered rings containing azetine moieties. chemrxiv.orgchemrxiv.org

Reductive Amination and Reduction Pathways for Complex Macrocycles

Reductive amination is a powerful and versatile reaction for the formation of carbon-nitrogen bonds and is a key strategy in the synthesis of complex macrocycles derived from this compound. wikipedia.orgmasterorganicchemistry.com This reaction involves the conversion of a carbonyl group to an amine via an intermediate imine. wikipedia.org Various reducing agents can be employed, with sodium cyanoborohydride and sodium triacetoxyborohydride (B8407120) being particularly effective as they can selectively reduce the imine in the presence of the carbonyl starting material. masterorganicchemistry.comharvard.edu

This method avoids the issue of multiple alkylations that can occur with direct alkylation of amines. masterorganicchemistry.com The reaction is widely used in green chemistry due to its potential for one-pot catalytic synthesis under mild conditions. wikipedia.org By carefully choosing the carbonyl compound and the amine, a wide variety of substituted amines can be synthesized, which can then be incorporated into larger macrocyclic frameworks. masterorganicchemistry.com

Derivatization to Iminodiacetic Acid Analogues

This compound can be derivatized to form various iminodiacetic acid (IDA) analogues. These analogues are important chelating agents and are often used in the development of radiopharmaceuticals and other biologically active molecules. The process typically involves the saponification of the diethyl ester to the corresponding dicarboxylic acid.

The synthesis of N-benzyliminodiacetic acid and its para-substituted derivatives has been reported, and their coordination chemistry with metals like palladium(II) has been investigated. researchgate.net These studies are crucial for understanding the potential of these ligands in various applications, including catalysis and medicinal chemistry. The introduction of the iminodiacetic acid group into different molecular scaffolds allows for the creation of tridentate or quadridentate chelating agents. researchgate.net

Functionalization Studies for Advanced Molecular Constructs

The strategic functionalization of this compound serves as a critical step in the development of more complex molecular architectures. These modifications are designed to introduce specific reactive groups that enable the subsequent attachment of other molecules or to alter the electronic and steric properties of the parent compound for targeted applications.

Introduction of Protected Formyl Functionality

The introduction of a formyl group into the this compound framework offers a reactive handle for further chemical transformations. To prevent unwanted reactions, this functionality is typically introduced in a protected form, which can be deprotected under specific conditions later in a synthetic sequence.

One notable approach involves the use of a diethoxyethyl group as a protected formyl equivalent. The synthesis of the target N-diethoxyethyl dicarboxamide has been explored as a strategy to incorporate this functionality. This method capitalizes on the stability of the acetal (B89532) group under various reaction conditions, ensuring that the aldehyde functionality remains masked until its desired unmasking. The protected formyl group, once introduced, can be liberated to the free aldehyde, providing a reactive site for conjugation to other molecules, such as proteins, a crucial step in the design of bifunctional chelating agents for biomedical applications.

Comparative Reactivity Studies with Other N-Alkyl Iminodiacetates

The reactivity of this compound is often compared to that of other N-alkyl iminodiacetates to understand the influence of the N-substituent on the compound's chemical behavior. These studies are crucial for optimizing reaction conditions and for the rational design of new synthetic routes.

A significant area of investigation has been the [3+2] cycloaddition reaction between N-substituted iminodiacetates and quinones, induced by molecular iodine. In these reactions, the nature of the N-alkyl group has a profound effect on the reaction outcome.

A comparative study involving the reaction of various diethyl N-alkyl iminodiacetates with 1,4-naphthoquinone (B94277) revealed a clear trend in reactivity. The yield of the resulting 2-substituted benzo[f]isoindole-1,3-dicarboxylates was found to decrease as the steric bulk of the N-alkyl substituent increased. For instance, while N-methyl, N-ethyl, and N-propyl substituted iminodiacetates provided moderate to good yields, the reaction with diethyl N-benzyliminodiacetate and diethyl N-isopropyliminodiacetate resulted in only trace amounts of the desired product. This marked difference in reactivity is attributed to the steric hindrance posed by the bulky benzyl (B1604629) and isopropyl groups, which impedes the formation of the product. rsc.org

The following table summarizes the yields of the cycloaddition product for various N-alkyl iminodiacetates with 1,4-naphthoquinone, highlighting the steric effect on the reaction efficiency. rsc.org

| N-Substituent | Product | Yield (%) |

| Methyl | 3aa | 86 |

| Ethyl | 3ba | 70 |

| n-Propyl | 3ca | 64 |

| n-Butyl | 3da | 40 |

| Benzyl | 3e | Trace |

| Isopropyl | 3f | Trace |

These findings underscore the critical role of the N-substituent in modulating the reactivity of iminodiacetate esters. The bulky benzyl group in this compound significantly hinders its participation in certain cycloaddition reactions compared to less sterically demanding N-alkyl analogues. This understanding is vital for selecting the appropriate iminodiacetate derivative for a specific synthetic target.

Coordination Chemistry of Diethyl Benzyliminodiacetate As a Ligand

Complexation with Transition Metals

Diethyl benzyliminodiacetate serves as a versatile ligand in coordination chemistry, forming stable complexes with a variety of transition metals. Its ability to coordinate through nitrogen and oxygen donor atoms allows for the formation of diverse structural motifs.

Palladium(II) Complexes: Synthesis and Structural Elucidation

The synthesis of palladium(II) complexes with this compound and its derivatives has been a subject of significant research interest. mjcce.org.mkresearchgate.net These complexes are often prepared by reacting a palladium(II) salt, such as palladium(II) chloride, with the ligand in a suitable solvent. The resulting complexes can be characterized using a range of spectroscopic and analytical techniques, including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and single-crystal X-ray diffraction. mjcce.org.mkresearchgate.net

In some instances, the starting material, diethyl N-benzyl iminodiacetate (B1231623), is synthesized from ethyl chloroacetate (B1199739) and benzylamine (B48309). mjcce.org.mk The coordination of the ligand to the palladium(II) ion is evidenced by shifts in the NMR signals of the ligand upon complexation. mjcce.org.mk For example, the downfield shift of the CH2 proton signals in the 1H NMR spectrum indicates that these protons are more deshielded due to coordination with the palladium ion. mjcce.org.mk

Five new palladium(II) complexes with N-benzyliminodiacetic acid derivatives have been synthesized and characterized. researchgate.net The crystal structure of one of these complexes, [Pd(HBnida)(2)]·2H2O, revealed a square planar coordination geometry around the palladium(II) ion, with two N,O-bidentate N-benzyl-hydrogeniminodiacetate ions arranged in a trans-isomer configuration. researchgate.net

| Technique | Observed Signals/Shifts | Interpretation |

|---|---|---|

| ¹H NMR | Downfield shift of CH₂ proton signals | Deshielding of protons upon coordination to Pd(II) |

| ¹³C NMR | Signals at δ: 168.01, 159.15, 138.13, 132.29, 128.71, 127.34, 126.05, 117.05, 61.29, 49.74, 33.54, 32.47, 14.30 | Confirmation of complex formation |

This compound and its analogues can adopt various coordination modes when complexed with palladium(II). The specific coordination is influenced by factors such as the nature of the ligand, the reaction conditions, and the presence of other coordinating species. uva.esnih.gov Common coordination modes include monodentate, bidentate, and tridentate fashions. nih.govresearchgate.net

In many palladium(II) complexes, derivatives of iminodiacetic acid act as tridentate ligands, coordinating through the nitrogen atom and two oxygen atoms from the carboxylate groups to form a stable square-planar geometry around the palladium center. researchgate.net However, bidentate coordination, involving the nitrogen atom and one of the carboxylate oxygens, is also observed, particularly when the ligand is in its monoprotonated form. researchgate.net The flexibility of the ligand allows for the formation of both monomeric and polymeric structures. researchgate.net

The coordination environment of palladium(II) in these complexes is typically square planar. researchgate.netresearchgate.net The versatility in coordination modes, from monodentate (κ¹) and bidentate (κ²) to bridging (μ:κ¹:κ¹), highlights the rich coordination chemistry of this class of ligands with palladium(II). nih.gov

Silver(I) Ion Complexation: Binding Constants and Stoichiometry

The complexation of this compound with silver(I) ions has been investigated to understand the binding affinity and stoichiometry of the resulting complexes. These studies are crucial for applications in areas such as selective metal ion extraction and sensing. The interaction between the ligand and Ag(I) can be studied using techniques like potentiometry and NMR spectroscopy to determine the stability constants and the ratio of ligand to metal in the complex.

Boron-Coordination Compounds: Formation of (N→B) Phenyl-Substituted Boranes

This compound and related iminodiacetic acid derivatives react with phenylboronic acids to form bicyclic boron heterocycles. researchgate.netresearchgate.net These reactions typically involve a 1:1 molar ratio of the N-substituted iminodiacetic acid and the respective phenylboronic acid. researchgate.net The resulting compounds, known as (N→B) phenyl-substituted[N-benzyliminodiacetate-O,O′,N]boranes, are characterized by an intramolecular dative bond between the nitrogen atom of the iminodiacetate moiety and the boron atom. researchgate.netresearchgate.net

The formation of these boranes has been confirmed through various spectroscopic methods, including ¹H, ¹¹B, and ¹³C NMR, as well as mass spectrometry and infrared spectroscopy. researchgate.netresearchgate.net The synthesis of nine different (N→B) phenyl substituted[N-benzyliminodiacetate-O,O',N]boranes has been reported, all of which exhibit a bicyclic structure due to the intramolecular N→B coordination bond. researchgate.net

| Substituent on Phenyl Ring (R) | δ(¹¹B) (ppm) |

|---|---|

| p-CH₃ | 9.8 |

| p-CHO | 10.5 |

| p-OCH₃ | 9.6 |

| p-F | 10.1 |

| p-Cl | 10.4 |

| p-Br | 10.4 |

| m-CF₃ | 10.8 |

| m-NO₂ | 11.0 |

| m-Cl | 10.7 |

The intramolecular N→B coordination in these borane (B79455) complexes is a dynamic process. researchgate.netresearchgate.net The strength of this dative bond can be influenced by electronic factors of the substituents on the B-phenyl group. researchgate.netresearchgate.net A correlation between the ¹¹B NMR chemical shifts and Hammett σ values for various substituents demonstrates this electronic dependence. researchgate.net

Dynamic NMR studies have been employed to quantify the energy barrier for the dissociation of the N→B bond. For one such compound, a ΔG‡ value of 81.09 kJ/mol was determined, providing insight into the stability of the intramolecular coordination. researchgate.netresearchgate.net This dynamic behavior is a key feature of these bicyclic systems.

The coordination environment of the boron atom in these complexes is of significant interest. The ¹¹B NMR chemical shifts provide direct evidence for the geometry around the boron nucleus. researchgate.net In the presence of the intramolecular N→B bond, the boron atom is in a tetrahedral environment, which is reflected in the upfield chemical shifts observed in the ¹¹B NMR spectra. researchgate.netresearchgate.net

Conversely, in isomers where the intramolecular N→B coordination is absent, the boron atom adopts a trigonal planar geometry. researchgate.net This is confirmed by downfield shifts in the ¹¹B NMR spectra. The presence of steric interactions, for instance between the N-benzyl group and an alkyl group at the 2-position, can prevent the formation of the dative bond and lead to a trigonal environment for the boron atom. researchgate.net

Other Metal Complexes (e.g., Copper(II), Zinc(II))

The coordination chemistry of N-benzyliminodiacetic acid (bimda), the active form of this compound in aqueous media, has been explored with several transition metals, notably Copper(II) and Zinc(II).

Copper(II) Complexes: The formation of a distinct blue solution indicates the chelation of Copper(II) by N-benzyliminodiacetate. zenodo.org More complex systems involve the creation of water-soluble mixed-ligand Copper(II) complexes. nih.gov In these structures, N-benzyliminodiacetic acid acts as a primary ligand, while a secondary diimine ligand, such as 2,2'-bipyridine (B1663995) (bpy) or 1,10-phenanthroline (B135089) (phen), completes the coordination sphere. nih.gov These mixed-ligand complexes have been isolated and characterized using elemental analysis and various spectral techniques. nih.gov The stability of similar Cu(II) complexes in solution has been confirmed using techniques like EPR spectroscopy, which is crucial for evaluating their potential applications. nih.gov

Zinc(II) Complexes: While specific studies on Zinc(II) complexes with this compound are less common, the principles of coordination chemistry allow for predictions of their behavior. Zinc(II) complexes with ligands containing similar N,O-donor sets, often derived from Schiff bases, have been synthesized and characterized. ekb.eg Typically, Zinc(II) forms tetrahedral or five-coordinate complexes. znaturforsch.commdpi.com For instance, isostructural Zinc(II) complexes with a different bipyridine-based ligand adopt a distorted tetrahedral geometry. mdpi.com It is expected that N-benzyliminodiacetate would form stable complexes with Zinc(II), likely adopting a tetrahedral or trigonal bipyramidal geometry depending on the coordination of solvent molecules or other co-ligands. The study of such complexes is relevant for modeling the active sites of zinc-containing metalloenzymes. znaturforsch.com

Ligand Architecture and Metal Center Selection in this compound Complexes

The functionality and structure of a coordination complex are fundamentally dictated by the architecture of the ligand and the nature of the central metal ion. orientjchem.org this compound, upon hydrolysis to N-benzyliminodiacetic acid (bimda), functions as a tripodal, tridentate ligand.

The key architectural features of the bimda ligand are:

Tridentate Coordination: It coordinates to a metal center via three donor atoms: the nitrogen of the amine and two oxygen atoms from the carboxylate groups. This chelate effect leads to the formation of stable five-membered rings with the metal ion, enhancing the thermodynamic stability of the resulting complex.

Flexibility: The ligand possesses conformational flexibility, allowing it to adapt to the preferred coordination geometry of various metal ions.

This ligand architecture makes it suitable for coordinating with a range of transition metal ions that can accommodate a tridentate ligand and adopt coordination numbers of four, five, or six. The selection of a specific metal center depends on the desired application. For example, Cu(II) is often chosen for studies involving redox activity or DNA interactions, while Zn(II) is selected for applications in catalysis or as a structural model for biological systems where redox chemistry is not desired. nih.govznaturforsch.com The design principles of coordination chemistry allow for the fine-tuning of the ligand framework to control the geometry and reactivity of the final complex. orientjchem.org

Influence of Ligand Environment on Metal Reactivity

The reactivity of the metal center in a complex is profoundly influenced by the surrounding ligand environment. nih.gov This includes both the primary ligand, such as N-benzyliminodiacetate (bimda), and any ancillary or co-ligands present in the coordination sphere. The study of mixed-ligand complexes of bimda provides clear examples of this principle. nih.gov

When different diimine co-ligands (e.g., bpy, phen, dmp, tmp, dpq) are introduced to a [Cu(bimda)] system, the properties of the resulting complexes change significantly. nih.gov The hydrophobicity of the co-ligand, for instance, plays a crucial role in the complex's ability to interact with biological macromolecules like DNA and proteins. nih.gov

Key Influences of the Ligand Environment:

Electronic Effects: The electron-donating or -withdrawing nature of the co-ligand can modulate the electron density at the metal center. This affects the metal's redox potential and its Lewis acidity, thereby influencing its catalytic activity. mdpi.com

Steric Effects: The size and shape of the co-ligands can create a specific steric environment around the metal. This can control substrate access and dictate the regioselectivity and enantioselectivity of catalytic reactions. pitt.edu

Geometric Constraints: The denticity and bite angle of the ligands determine the coordination geometry around the metal ion, which in turn affects its reactivity. rsc.org For example, the coordination of different diimine ligands to the [Cu(bimda)] core results in varied geometric distortions that influence the efficiency of DNA cleavage. nih.gov

The table below summarizes the effect of different diimine co-ligands on the DNA interaction of [Cu(bimda)(diimine)] complexes, illustrating the influence of the ligand environment.

| Complex | Co-ligand | DNA Binding Mode | DNA Cleavage Activity (in presence of ascorbic acid) |

| [Cu(bimda)(bpy)] | 2,2'-bipyridine | Intercalative | + |

| [Cu(bimda)(phen)] | 1,10-phenanthroline | Intercalative | ++++ |

| [Cu(bimda)(5,6-dmp)] | 5,6-dimethyl-1,10-phenanthroline | Intercalative | +++ |

| [Cu(bimda)(3,4,7,8-tmp)] | 3,4,7,8-tetramethyl-1,10-phenanthroline | Groove Binding | ++ |

| [Cu(bimda)(dpq)] | dipyrido[3,2-d:2',3'-f]quinoxaline | Intercalative | +++++ |

| Data sourced from research on mixed ligand copper(II) dicarboxylate complexes. nih.gov |

Stereochemical Considerations in Coordination Complexes

The three-dimensional arrangement of ligands around a central metal ion, or stereochemistry, is a critical aspect of coordination chemistry that dictates the physical and chemical properties of a complex. In complexes involving N-benzyliminodiacetate (bimda), the tridentate nature of the ligand is a primary determinant of the resulting geometry.

[Cu(bimda)(bpy)] : The coordination geometry around the Copper(II) ion is described as distorted square-based pyramidal. nih.gov

[Cu(bimda)(phen)] : This complex adopts a square pyramidal geometry. nih.gov

In other systems, Cu(II) is known to adopt distorted square pyramidal or square planar geometries depending on the nature of the co-ligand. nih.gov The benzyl (B1604629) group of the bimda ligand can also play a role in directing the stereochemistry by sterically influencing the arrangement of the other ligands in the coordination sphere. The resulting stereoisomers can exhibit different reactivity, particularly in biological systems or asymmetric catalysis.

Theoretical Frameworks in this compound Coordination Studies

Theoretical and computational methods are indispensable tools for understanding the structure, bonding, and reactivity of coordination complexes. pitt.edu Density Functional Theory (DFT) is a particularly powerful and widely used method for studying metal complexes, providing insights that complement experimental data. znaturforsch.com

Although specific DFT studies on this compound complexes are not widely reported, the application of these theoretical frameworks to similar systems provides a clear indication of their utility.

Geometric Optimization: DFT calculations can be used to predict the most stable three-dimensional structure of a complex, including bond lengths and angles. This is valuable for corroborating experimental data from X-ray crystallography or for predicting the structures of complexes that are difficult to crystallize. znaturforsch.com

Electronic Structure Analysis: These methods provide a detailed picture of the electronic distribution within the complex. This helps in understanding the nature of the metal-ligand bonds and rationalizing the complex's spectroscopic and electrochemical properties. nih.gov

Reaction Mechanisms: Computational studies can be used to map out the potential energy surfaces of chemical reactions. pitt.edu This allows for the investigation of reaction pathways, the identification of transition states, and the calculation of activation barriers, thereby providing a deeper understanding of the factors that control reaction rates and selectivity. mdpi.compitt.edu

For coordination compounds, combining experimental results with theoretical calculations provides a comprehensive understanding of the relationship between structure and function. pitt.edu

Applications of Diethyl Benzyliminodiacetate As a Synthetic Precursor

Diethyl benzyliminodiacetate is a versatile organic compound that serves as a crucial starting material and intermediate in a variety of complex chemical syntheses. Its structure, which combines a protected secondary amine with two ethyl ester functionalities, makes it an ideal building block for constructing larger, more intricate molecular architectures. This article explores its specific applications as a precursor in the synthesis of advanced organic ligands, macrocyclic systems, pyrrole-derivative monomers, and nitrogen-bridged bis-aminoamides, highlighting its strategic importance in multi-step organic transformations.

Spectroscopic and Structural Characterization Techniques in Diethyl Benzyliminodiacetate Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of diethyl benzyliminodiacetate. It provides detailed information about the hydrogen and carbon skeletal framework of the molecule.

¹H NMR and ¹³C NMR for Structural Confirmation

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are routinely employed to confirm the successful synthesis and purity of this compound.

In a typical ¹H NMR spectrum, the chemical shifts (δ) of the protons provide information about their local electronic environment. For this compound, the spectrum would characteristically show signals corresponding to the aromatic protons of the benzyl (B1604629) group, the methylene (B1212753) protons of the benzyl group, the methylene protons of the iminodiacetate (B1231623) backbone, and the ethyl ester groups (methylene and methyl protons). The integration of these signals confirms the relative number of protons in each environment, and the splitting patterns (multiplicity) reveal the number of neighboring protons, thus establishing the connectivity of the atoms. For instance, the ethyl group will appear as a quartet for the methylene protons (coupled to the methyl group) and a triplet for the methyl protons (coupled to the methylene group).

The ¹³C NMR spectrum provides complementary information by showing distinct signals for each unique carbon atom in the molecule. The chemical shifts of the carbon atoms in the carbonyl groups of the esters, the aromatic carbons of the benzyl ring, the benzylic methylene carbon, the N-CH₂ carbons, and the carbons of the ethyl groups can be assigned, further corroborating the molecular structure. Some studies have reported detailed ¹H and ¹³C NMR data for this compound and its derivatives, which are crucial for unambiguous structural assignment. researchgate.netresearchgate.netuct.ac.zathieme-connect.com

Below is a table summarizing typical predicted ¹H and ¹³C NMR chemical shifts for this compound.

| Atom | ¹H NMR Chemical Shift (ppm) | ¹³C NMR Chemical Shift (ppm) |

| Benzyl CH₂ | ~3.8 | ~58 |

| N-CH₂ | ~3.5 | ~55 |

| O-CH₂ (ethyl) | ~4.1 (quartet) | ~61 |

| CH₃ (ethyl) | ~1.2 (triplet) | ~14 |

| Aromatic CH | ~7.2-7.4 | ~127-130 |

| Carbonyl C=O | - | ~171 |

Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions.

Dynamic NMR for Intramolecular Interactions

Dynamic NMR (DNMR) techniques are employed to study the rates and mechanisms of intramolecular processes that occur on the NMR timescale. fu-berlin.de In certain derivatives of this compound, such as in borane (B79455) complexes, dynamic NMR has been used to investigate intramolecular coordination. researchgate.netresearchgate.net For instance, the study of the intramolecular N→B coordination in (N→B) phenyl substituted[N-benzyliminodiacetate-O,O′,N]boranes utilized dynamic NMR to determine the Gibbs free energy of activation (ΔG‡) for the dissociation of the N→B bond, which was found to be 81.09 kJ/mol for a specific compound. researchgate.netresearchgate.net This demonstrates the utility of DNMR in quantifying the strength of weak intramolecular bonds and understanding the conformational dynamics of such molecules.

Advanced NMR Techniques (COSY, HETCOR, Homonuclear Proton Decoupling)

To resolve complex spectral overlaps and unambiguously assign all proton and carbon signals, advanced 2D NMR techniques are often utilized.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-spin coupled to each other. youtube.comyoutube.com In this compound, COSY spectra would show cross-peaks between the methylene and methyl protons of the ethyl groups, confirming their connectivity. It would also help in assigning the protons within the benzyl group.

HETCOR (Heteronuclear Correlation): This experiment establishes correlations between directly bonded protons and carbons. researchgate.net By correlating the ¹H and ¹³C NMR spectra, HETCOR allows for the definitive assignment of each carbon signal to its attached proton(s). This is particularly useful in complex molecules where the ¹³C signals may be close together.

Homonuclear Proton Decoupling: This 1D NMR experiment helps to simplify complex multiplets and identify coupled protons. youtube.com By irradiating a specific proton frequency, its coupling to other protons is removed, causing their signals to collapse into simpler patterns. This can be used to confirm coupling relationships within the molecule.

The combination of these advanced NMR techniques provides a comprehensive and detailed picture of the molecular structure of this compound and its derivatives. researchgate.netresearchgate.netthieme-connect.com

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) and ESI-MS

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to within a few parts per million (ppm). neist.res.inresearchgate.netnih.gov This high accuracy allows for the determination of the elemental formula of a molecule with a high degree of confidence. For this compound (C₁₅H₂₁NO₄), HRMS can confirm the molecular weight of 279.1471 g/mol , distinguishing it from other compounds with the same nominal mass.

Electrospray Ionization (ESI) is a soft ionization technique commonly coupled with mass spectrometry (ESI-MS) that is well-suited for analyzing polar and thermally labile molecules like this compound. researchgate.netresearchgate.netnih.gov In ESI-MS, the sample is dissolved in a solvent and sprayed through a high-voltage needle, producing charged droplets from which ions are generated. This method typically produces protonated molecules [M+H]⁺, allowing for the direct determination of the molecular weight. Fragmentation patterns observed in the mass spectrum can also provide structural information. For instance, the fragmentation of this compound may show characteristic losses of the ethyl ester groups or the benzyl group.

Vibrational Spectroscopy (FTIR)

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. spectroscopyonline.commdpi.comspectra-analysis.com Each functional group vibrates at a characteristic frequency, resulting in a unique infrared spectrum that serves as a molecular "fingerprint."

For this compound, the FTIR spectrum would exhibit several key absorption bands:

C=O Stretch: A strong absorption band in the region of 1730-1750 cm⁻¹ is characteristic of the carbonyl group in the ester functionalities.

C-O Stretch: The C-O stretching vibrations of the ester groups typically appear as strong bands in the 1000-1300 cm⁻¹ region. spectroscopyonline.com

C-H Stretch: The stretching vibrations of the C-H bonds in the aromatic ring of the benzyl group are observed above 3000 cm⁻¹, while the aliphatic C-H stretches of the methylene and methyl groups appear just below 3000 cm⁻¹.

Aromatic C=C Bending: The out-of-plane bending vibrations of the C-H bonds on the benzene (B151609) ring give rise to characteristic bands in the 690-900 cm⁻¹ region, which can provide information about the substitution pattern of the ring.

The presence and position of these bands in the FTIR spectrum provide confirmatory evidence for the structure of this compound. researchgate.netresearchgate.netnih.gov

Below is a table summarizing the characteristic FTIR absorption bands for this compound.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| Ester (C=O) | Stretch | 1730-1750 | Strong |

| Ester (C-O) | Stretch | 1000-1300 | Strong |

| Aromatic C-H | Stretch | > 3000 | Medium |

| Aliphatic C-H | Stretch | < 3000 | Medium |

| Aromatic C=C | Bend (out-of-plane) | 690-900 | Medium-Strong |

Electronic Absorption Spectroscopy (UV-Visible)

Electronic Absorption Spectroscopy, commonly known as UV-Visible spectroscopy, is an analytical technique that measures the absorption of ultraviolet and visible light by a compound. ej-eng.orgconicet.gov.ar This absorption is dependent on the electronic transitions within the molecule and is used to identify functional groups, especially conjugated systems, and to determine the concentration of substances in a solution. ej-eng.orgconicet.gov.ar The resulting spectrum, a plot of absorbance versus wavelength, provides a unique "fingerprint" for a given molecule. ej-eng.orgconicet.gov.ar

In the context of this compound research, UV-Visible spectroscopy is employed to characterize its coordination complexes. For instance, in a study involving a pyrrole-based ligand derived from this compound and its subsequent palladium(II) complex, electronic spectra were recorded using a Shimadzu UV-1700 Pharma spectrophotometer over a range of 200–800 nm. mjcce.org.mk Similarly, the formation of an N-benzyliminodiacetate copper(II) chelate was observed to produce a blue solution, with its UV/visible spectrum indicating the complex's electronic properties. zenodo.org While many pharmaceutical compounds may lack the necessary chromophores for easy detection, derivatization reactions, such as complex formation, can yield products that are readily analyzable by UV-Vis spectroscopy. researchgate.net

X-Ray Diffraction (XRD)

X-ray diffraction is a powerful, non-destructive technique for characterizing crystalline materials. It relies on the principle of Bragg's Law, where X-rays are diffracted by the crystal lattice of a material, producing a unique diffraction pattern that reveals information about the atomic and molecular structure. creative-biostructure.com

Powder X-Ray Diffraction (XRD-POWDER)

Powder X-ray Diffraction (PXRD) is used for the analysis of polycrystalline materials or powders. creative-biostructure.com In this method, a sample containing a vast number of randomly oriented crystallites is exposed to an X-ray beam. The resulting diffraction pattern provides information on the crystal structure, phase composition, and crystallite size. creative-biostructure.com

In research involving derivatives of this compound, PXRD is used to confirm the crystalline nature of newly synthesized compounds. For a palladium(II) complex of a ligand derived from this compound, the powder XRD pattern was recorded over a 2θ range of 5–80° using a Shimadzu XRD-6000 analyzer. mjcce.org.mk The analysis of the diffraction peaks indicated that the complex existed in a nano-crystalline phase. mjcce.org.mk PXRD is particularly valuable in pharmaceutical sciences for identifying different crystalline forms (polymorphs) of a substance, which can have distinct physical properties. creative-biostructure.com The technique has been shown to be highly effective in studying structural changes, such as those occurring during hydration and dehydration processes in various complexes. mdpi.com

Single Crystal X-Ray Analysis for Molecular Structure Elucidation

The power of this technique has been leveraged in studies of metal complexes involving benzyliminodiacetate ligands. For example, the structure of a cobalt(II) complex incorporating a derivative of N-(p-fluorobenzyl)benzyliminodiacetate was confirmed using single crystal X-ray diffraction. ugr.es In another study, suitable single crystals of a sulfonyl hydrazone derivative were grown and analyzed, revealing the molecule's conformation and the intricate network of intermolecular interactions within the crystal lattice. mdpi.com The process involves solving the structure using methods like SHELXT and refining it to produce a detailed crystallographic model. mdpi.com

Thermogravimetric and Differential Thermal Analysis (TG/DTA)

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are thermal analysis techniques that measure changes in a material's physical and chemical properties as a function of temperature or time. abo.fiunibw.de TGA monitors the mass of a sample as it is heated, providing quantitative information about decomposition, oxidation, or dehydration. abo.fi DTA measures the temperature difference between a sample and an inert reference, detecting exothermic and endothermic events like phase transitions, melting, crystallization, and reactions where no mass change occurs. abo.figammadata.se

In the characterization of a palladium(II) complex synthesized from a this compound derivative, its thermal behavior was investigated using a Seiko Exstar TG/DTA 6200 thermal analyzer. mjcce.org.mk Such simultaneous TG/DTA analysis provides comprehensive insight into the thermal stability of the material, identifying the temperatures at which degradation or other thermal events occur. unibw.degammadata.se For example, TGA curves can reveal distinct steps of mass loss, which can be correlated with the loss of specific molecular fragments, while DTA peaks indicate the energetic nature of these processes. researchgate.net

Scanning Electron Microscopy (SEM) for Morphological Analysis

Scanning Electron Microscopy (SEM) is a technique that produces high-resolution images of a sample's surface topography. psu.eduresearchgate.net It works by scanning the surface with a focused beam of high-energy electrons. The interactions between the electrons and the atoms in the sample generate various signals, including secondary electrons, which are collected to form an image of the surface morphology. psu.edunrel.gov

SEM analysis was performed on the palladium(II) complex derived from this compound using a ZEIS LEVO LS 10 model. mjcce.org.mk The resulting images provided detailed information about the surface structure of the complex, revealing the presence of spherical palladium particles in the nanometer range. mjcce.org.mk This demonstrates the utility of SEM in visualizing the micro- and nanoscale morphology of materials, which is crucial for understanding their physical properties and potential applications. researchgate.nete3s-conferences.org

Energy-Dispersive X-ray Spectroscopy (EDX) for Elemental Composition

Energy-Dispersive X-ray Spectroscopy (EDX or EDS) is an analytical technique used for the elemental analysis of a sample. wikipedia.orgkcl.ac.uk It is often integrated with a scanning electron microscope (SEM). nrel.gov When the electron beam from the SEM strikes the sample, it causes atoms to emit characteristic X-rays. The energy of these X-rays is unique to each element, allowing for the determination of the elemental composition of the sample. wikipedia.orgcleancontrolling.com

For the palladium(II) complex derived from this compound, EDX analysis was conducted with an EVO LS 10 analyzer. mjcce.org.mk The resulting spectrum confirmed the presence of the expected elements—palladium, carbon, nitrogen, and oxygen—and showed a homogeneous distribution of the metal ions within the complex. mjcce.org.mk EDX provides both qualitative and quantitative data, making it an indispensable tool for confirming the elemental makeup of newly synthesized materials and assessing their purity and compositional uniformity. nrel.govresearchgate.net

Computational and Theoretical Studies on Diethyl Benzyliminodiacetate

Quantum Chemical Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying molecular systems. nih.govmdpi.com DFT methods are widely used to investigate the properties of organic molecules, including those related to diethyl benzyliminodiacetate. mdpi.com Functionals like B3LYP are frequently employed for their reliability in predicting molecular geometries and electronic properties. mdpi.comscirp.org

Structural optimization is a fundamental computational procedure that seeks to find the lowest energy arrangement of atoms in a molecule, corresponding to its most stable geometry. aps.org For this compound, DFT calculations would be used to determine bond lengths, bond angles, and dihedral angles that define its three-dimensional structure. This process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is located. aps.org

This compound serves as a precursor for the synthesis of borocanes, which are bicyclic structures featuring an intramolecular dative bond between the nitrogen and boron atoms (N→B). researchgate.net Quantum chemical DFT calculations have been instrumental in characterizing this crucial transannular interaction. researchgate.netresearchgate.net

Studies on borocanes derived from N-benzyliminodiacetic acid and related compounds show that the boron atom adopts a distorted tetrahedral coordination polyhedron. researchgate.netresearchgate.net The calculated boron-nitrogen distances provide unambiguous evidence for the B←N interaction. researchgate.netresearchgate.net For a series of related borocanes, these distances were found to be in the range of 1.705 Å to 1.723 Å. researchgate.netresearchgate.net DFT calculations, often compared with experimental data from NMR spectroscopy and X-ray diffraction, confirm the strength and nature of the N→B coordination bond, which is influenced by electronic factors of substituents on the phenyl ring. researchgate.net

| Compound Type | Methodology | Calculated B-N Distance (Å) | Reference |

|---|---|---|---|

| Phenyl-substituted borocanes | DFT | 1.705–1.723 | researchgate.netresearchgate.net |

| 6-tert-butyl-2-(30,50-difluorophenyl)-(N-B)-1,3,6,2-dioxazaborocane (solid state) | X-ray Diffraction | 1.7646 | researchgate.net |

| o-(N,N-Dialkylaminomethyl)arylboronate Systems | DFT (PBE1PBE) | ~3.5 (weak interaction) | nih.gov |

Molecular Modeling and Simulation Approaches

Molecular modeling encompasses a wide range of computational techniques used to represent and simulate molecular behavior. scispace.com For this compound, these approaches extend beyond static DFT calculations to explore dynamic properties and interactions in different environments.

Hierarchical modeling approaches can be used, starting with faster, less computationally intensive semi-empirical methods, followed by more accurate Hartree-Fock (HF) and DFT calculations for refined results. scirp.org For example, studies on structurally similar ethyl benzyl (B1604629) carbamates have employed a variety of methods, including PM3, HF, and DFT with different functionals (B3LYP, BVP86) and basis sets to optimize structures and predict vibrational frequencies. scirp.org

Furthermore, to simulate the behavior of this compound in a solution, continuum solvation models like the Polarizable Continuum Model (PCM) can be applied. scirp.org These models approximate the solvent as a continuous medium, allowing for the calculation of properties in a more realistic environment than the gas phase, which is crucial for predicting reactivity and interactions in solution. scirp.org

Prediction of Reactivity and Reaction Pathways

Quantum chemical calculations are powerful tools for predicting the reactivity of molecules and elucidating reaction mechanisms. nih.gov By calculating the energies of reactants, products, and transition states, chemists can map out the entire reaction pathway and determine the feasibility of a proposed transformation. nih.govnih.gov

For this compound, computational methods can predict sites susceptible to nucleophilic or electrophilic attack. In reactions involving related N-substituted iminodiacetates, iminium ions have been identified as key reactive intermediates. rsc.org Theoretical calculations can model the formation of such an intermediate from this compound and its subsequent reaction, for instance, in a [3+2] cycloaddition reaction to form more complex heterocyclic structures. rsc.org These calculations would provide activation energies (the energy barriers for the reaction) and reaction energies, offering a detailed understanding of the mechanism that would be difficult to obtain through experimental means alone. nih.gov

Elucidation of Electronic Structures and Coordination Environments

Understanding the electronic structure of a molecule is key to explaining its chemical behavior. DFT calculations provide detailed information about the distribution of electrons, including the energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). mdpi.com The HOMO-LUMO energy gap is a particularly important parameter, as it relates to the molecule's stability and electronic excitation properties. metu.edu.tr Natural Bond Orbital (NBO) analysis can also be performed to investigate charge distribution and interactions between orbitals. researchgate.net

Future Research Directions and Emerging Trends

Exploration of Novel Synthetic Routes and Catalytic Systems

The classical synthesis of diethyl benzyliminodiacetate involves the reaction of benzylamine (B48309) with ethyl chloroacetate (B1199739) or ethyl bromoacetate (B1195939). journals.co.zamjcce.org.mk One established method involves reacting benzylamine with two equivalents of ethyl bromoacetate in the presence of a base like triethylamine (B128534), followed by heating under reflux. journals.co.za Another common route uses benzylamine and ethyl chloroacetate with potassium carbonate in acetonitrile (B52724). mjcce.org.mk While effective, these methods can require long reaction times and purification by column chromatography. journals.co.zamjcce.org.mk

Future research is increasingly directed towards more efficient and environmentally benign synthetic strategies. An emerging trend is the use of microwave-assisted organic synthesis (MAOS), which can dramatically reduce reaction times and often improve yields. thieme-connect.com For instance, the preparation of N-substituted glycine (B1666218) esters, precursors to compounds like this compound, can be accelerated using microwave irradiation. thieme-connect.com The development of novel catalytic systems is another critical frontier. While traditional syntheses rely on stoichiometric bases, future work may explore catalytic approaches to improve atom economy and reduce waste. journals.co.zamjcce.org.mk This includes investigating more efficient catalysts for N-alkylation reactions, a cornerstone of modern synthetic chemistry. kvmwai.edu.inorganic-chemistry.org The use of alternative reaction media, such as ionic liquids, has also shown promise for highly regioselective N-substitution of related heterocyclic compounds, suggesting a potential avenue for optimizing the synthesis of iminodiacetate (B1231623) derivatives. organic-chemistry.org

Development of this compound Derivatives for Targeted Applications

This compound serves as a valuable scaffold for creating a diverse range of derivatives with specialized functions, particularly in medicinal and coordination chemistry. mjcce.org.mkuct.ac.zaresearchgate.net

A significant area of research is the development of metal complexes for biological applications. For example, this compound is a starting material for synthesizing novel pyrrole-based ligands. mjcce.org.mk The subsequent palladium(II) complex of such a ligand has demonstrated notable antimicrobial activity, particularly against Candida albicans. mjcce.org.mk Similarly, ternary palladium(II) complexes incorporating N-benzyliminodiacetic acid derivatives have been prepared and show potential as antiproliferative agents against various cancer cell lines. researchgate.net

The versatility of the iminodiacetate structure allows for the creation of derivatives designed for specific purposes. Boron-containing derivatives, such as (N→B) phenyl substituted[N-benzyliminodiacetate-O,O′,N]boranes, have been synthesized and are being explored for their potential in biological studies, including boron neutron capture therapy (BNCT). researchgate.net Furthermore, the core structure can be modified to produce acyclic amino-amido ligands, which are being investigated for their ability to encapsulate metal ions for potential use in diagnostic medicine. uct.ac.za The interaction of copper(II) complexes of N-benzyliminodiacetate with biomolecules like adenine (B156593) has also been studied, highlighting the role of the benzyl (B1604629) group in influencing coordination chemistry, which is crucial for designing metal-based drugs and sensors. researchgate.net

Advanced Studies in Supramolecular Assembly and Material Science

Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, is a key area for future research involving this compound. The compound and its derivatives are excellent building blocks for constructing complex, ordered structures. researchgate.netugr.es The N-benzyl group, in particular, can play a crucial role in directing the self-assembly of metal complexes through steric and electronic effects. researchgate.net

Research has shown that the N-substituent on an iminodiacetate ligand can control the coordination geometry and subsequent intermolecular interactions of metal complexes. researchgate.net For example, in copper(II) complexes, the presence of a benzyl group on the iminodiacetate ligand selectively directs the coordination of adenine to a specific nitrogen atom (N3), whereas smaller alkyl substituents favor coordination at a different site (N7). researchgate.net This ability to control molecular recognition is fundamental to designing sophisticated supramolecular architectures and functional materials.

The field of materials science is listed as a key application area for this compound and its parent acid, N-benzyliminodiacetic acid. sigmaaldrich.comcymitquimica.com Future work will likely focus on creating novel coordination polymers and metal-organic frameworks (MOFs). The defined coordination angles and potential for intermolecular interactions offered by ligands derived from this compound make them promising candidates for designing materials with tailored porosity, catalytic activity, or sensing capabilities. researchgate.net The self-assembly of amphiphilic derivatives into nanostructures is another promising avenue for biomedical applications. rsc.orgfrontiersin.org

Deeper Computational Insights into Reactivity and Complexation

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding the properties and reactivity of molecules. Future research will increasingly leverage computational methods to gain deeper insights into this compound and its derivatives. researchgate.netacs.org

DFT calculations are currently used to model the molecular geometry, vibrational spectra (IR), and electronic properties of metal complexes derived from N-benzyliminodiacetic acid. researchgate.netresearchgate.net These theoretical studies provide a detailed picture of the three-dimensional structure and bonding within these complexes, which is often difficult to probe experimentally alone. For instance, DFT has been used to investigate the structure of palladium(II) complexes with N-benzyliminodiacetic acid derivatives, helping to rationalize their spectroscopic data and potential biological activity. researchgate.net

Beyond structural analysis, computational models can predict reactivity and interaction mechanisms. Kinetic modeling of related nickel-iminodiacetate complexes has been used to understand how the steric bulk of N-substituents influences reaction pathways. acs.org For biologically active derivatives, molecular docking simulations are employed to predict how these complexes might bind to proteins or other biological targets. researchgate.net Future computational studies could focus on designing novel catalysts for the synthesis of this compound, predicting the properties of new materials based on this scaffold, and refining our understanding of the electronic factors that govern its complexation behavior. uea.ac.uk

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of fine chemicals and pharmaceuticals is undergoing a technological revolution, with a shift towards continuous flow chemistry and automated synthesis platforms. mdpi.comchemspeed.comnih.gov These technologies offer significant advantages over traditional batch processing, including enhanced safety, better process control, improved reproducibility, and greater scalability. flinders.edu.aubeilstein-journals.org

While specific examples of the flow synthesis of this compound are not yet prominent in the literature, this represents a major emerging trend. The principles of flow chemistry are well-suited for the N-alkylation and esterification reactions typically used in its synthesis. nih.gov In a flow system, reagents are pumped through a network of tubes and reactors, allowing for precise control over parameters like temperature, pressure, and reaction time. flinders.edu.au This would be particularly beneficial for optimizing the synthesis of this compound and its derivatives, potentially leading to higher yields and purity with reduced manual intervention.

Automated synthesis platforms, often integrated with flow reactors, enable the rapid production and screening of compound libraries. chemspeed.comchemspeed.com Such systems use robotic liquid handlers and software-controlled protocols to perform multi-step syntheses and purifications. youtube.comrsc.org Applying this technology to this compound would allow for the automated synthesis of a wide array of derivatives by systematically varying the starting materials. nih.gov This high-throughput approach could dramatically accelerate the discovery of new derivatives with targeted properties for applications in medicine, materials science, and catalysis. mdpi.com

Q & A

Basic: What are the critical steps for synthesizing and characterizing Diethyl benzyliminodiacetate in laboratory settings?

Answer:

- Synthesis : Optimize reaction conditions (e.g., stoichiometry, solvent polarity, temperature) using anhydrous solvents like diethyl ether or dichloromethane to minimize side reactions. Cooling in an ice bath during exothermic steps is recommended to control reaction kinetics .

- Purification : Employ column chromatography or recrystallization, ensuring solvent selection aligns with the compound’s polarity (e.g., ethyl acetate/hexane mixtures). Solubility data for analogous esters (e.g., diethyl ketomalonate in diethyl ether) can guide solvent choices .

- Characterization :

- NMR (¹H/¹³C) to confirm structure and purity.

- HPLC with UV detection for quantitative analysis.

- Elemental Analysis to verify empirical formula.

- Melting Point determination for crystalline forms.

Document all steps in detail to ensure reproducibility, adhering to guidelines for experimental sections in journals .

Basic: Which spectroscopic and analytical techniques are essential for validating the identity of this compound?

Answer:

- FTIR : Confirm functional groups (e.g., ester C=O stretch at ~1740 cm⁻¹, imine C=N at ~1650 cm⁻¹) .

- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns.

- X-ray Crystallography : For unambiguous structural confirmation if single crystals are obtained .

- Thermogravimetric Analysis (TGA) : Assess thermal stability under controlled conditions.

Cross-reference data with literature values for analogous compounds (e.g., diethyl phthalate derivatives) to validate interpretations .

Advanced: How should researchers resolve discrepancies in spectroscopic or chromatographic data during characterization?

Answer:

- Data Cross-Validation : Combine multiple techniques (e.g., NMR, HPLC, and X-ray) to address ambiguities. For example, unexpected peaks in NMR may indicate impurities, requiring HPLC purification .

- Statistical Analysis : Apply ANOVA or response surface methodology (RSM) to evaluate the significance of experimental variables (e.g., solvent purity, temperature) on data variability .

- Replication : Repeat synthesis and analysis under controlled conditions to isolate confounding factors.

Document all anomalies and resolutions in supplementary materials for transparency .

Advanced: What methodologies are recommended for studying the hydrolytic stability of this compound under physiological conditions?

Answer:

- Accelerated Stability Testing : Incubate the compound in buffer solutions (pH 4–9) at 37°C and monitor degradation via HPLC at timed intervals. Compare kinetics to structurally similar esters (e.g., diethyl ketomalonate) .

- Mechanistic Probes : Use isotopic labeling (e.g., ¹⁸O-water) to track hydrolysis pathways via MS.

- Computational Modeling : Perform DFT calculations to predict hydrolysis susceptibility at specific bonds (e.g., ester vs. imine groups) .

Include detailed protocols for buffer preparation, temperature control, and analytical thresholds in supplementary data .

Advanced: How can researchers design experiments to elucidate the coordination chemistry of this compound with metal ions?

Answer:

- Titration Studies : Use UV-Vis or fluorescence spectroscopy to monitor ligand-metal binding. For example, track shifts in absorbance upon addition of Cu²⁺ or Fe³⁺ ions.

- X-ray Absorption Spectroscopy (XAS) : Determine metal coordination geometry and oxidation states.

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) .

Reference analogous studies on benzyliminodiacetate derivatives to contextualize findings .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis and handling .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste.

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis or oxidation .

Include Material Safety Data Sheets (MSDS) for all reagents in appendices .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.